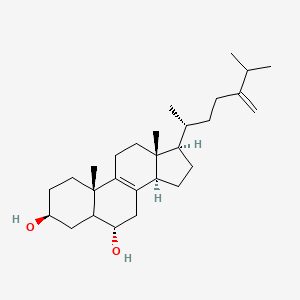
Ergosta-8,24(28)-diene-3beta,6alpha-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergosta-8,24(28)-diene-3beta,6alpha-diol, also known as this compound, is a useful research compound. Its molecular formula is C28H46O2 and its molecular weight is 414.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antifungal Properties
Ergosta-8,24(28)-diene-3beta,6alpha-diol has been identified as a critical metabolite in the antifungal activity of azole drugs. Azoles are commonly used antifungal agents that inhibit ergosterol biosynthesis in fungi. The accumulation of this compound is considered a "toxic diol" responsible for the antifungal effects observed in certain fungal pathogens, including Candida albicans and Aspergillus fumigatus .
Research indicates that when azole antifungals inhibit the enzyme CYP51, which is crucial for ergosterol synthesis, this compound accumulates as an alternative sterol. This accumulation disrupts fungal cell membrane integrity and function, leading to cell death .
Mechanism of Action
The mode of action involves several pathways:
- Sterol Biosynthesis Inhibition : this compound is formed through the enzymatic conversion of eburicol by the Erg3 enzyme. This pathway is essential in yeast and mold species for maintaining membrane fluidity and function .
- Cell Wall Integrity : The compound contributes to the formation of cell wall patches that are critical for fungal survival under azole treatment conditions. These patches may help in resisting further damage from antifungal agents .
Case Studies
Several studies have highlighted the importance of this compound in clinical settings:
- Study on Azole Resistance : A clinical isolate of C. albicans demonstrated high-level resistance to azole drugs due to mutations affecting ergosterol biosynthesis pathways. The absence of ergosterol was compensated by the accumulation of this compound, indicating its role in mediating resistance .
- Fungal Pathogenicity Research : In A. fumigatus, this compound's accumulation was linked to increased susceptibility to azoles under specific genetic modifications. This suggests that manipulating sterol biosynthesis could be a strategy for enhancing antifungal efficacy .
Data Tables
The following table summarizes key findings related to the applications of this compound:
| Study Focus | Organism Tested | Key Findings | Mechanism Involved |
|---|---|---|---|
| Antifungal Activity | Candida albicans | Accumulation leads to azole resistance | Disruption of ergosterol biosynthesis |
| Resistance Mechanisms | Aspergillus fumigatus | Enhanced susceptibility under specific genetic conditions | Altered sterol composition |
| Clinical Isolate Characterization | C. albicans | High-level azole resistance linked to ergosta accumulation | Compensatory mechanisms in sterol synthesis |
化学反应分析
Biosynthetic Pathway and Key Reactions
Ergosta-8,24(28)-diene-3β,6α-diol is synthesized via the ergosterol pathway in fungi, primarily as a byproduct of azole antifungal activity. Its formation involves:
-
Substrate : 14α-Methylfecosterol (14α-methylergosta-8,24(28)-dien-3β-ol), which accumulates due to inhibition of Erg11 (lanosterol 14α-demethylase) by azoles .
-
Enzymatic Conversion : Sterol Δ⁵,⁶-desaturase (Erg3 ) catalyzes the hydroxylation of 14α-methylfecosterol at the C-6 position, forming the toxic diol .
-
Key Reaction :
14 MethylfecosterolErg3Ergosta 8 24 28 diene 3 6 diol
This reaction introduces a 6α-hydroxyl group, destabilizing fungal membranes and inducing growth arrest .
Table 1: Sterol Accumulation in Candida albicans Mutants Under Azole Exposure
| Sterol | Wild-Type (%) | erg3Δ Mutant (%) | erg11Δ Mutant (%) |
|---|---|---|---|
| Ergosterol | 86.8 | 0 | 0 |
| Lanosterol/Eburicol | 13.2 | 25.0–29.5 | 57.0–66.0 |
| 14α-Methylergosta-8,24(28)-dien-3β,6α-diol | 0 | 25.4–45.1 | 0 |
Role in Azole Resistance Mechanisms
The accumulation of Ergosta-8,24(28)-diene-3β,6α-diol is directly linked to fungal susceptibility or resistance to azoles:
-
Toxicity : The diol disrupts membrane fluidity and integrity, leading to growth inhibition .
-
Resistance via ERG3 Mutations : Loss of Erg3 function prevents diol synthesis, allowing fungi to survive azole exposure by accumulating less toxic 14α-methylfecosterol .
Table 2: Impact of ERG3 Mutations on Azole Susceptibility
| Strain | Ergosterol (%) | 14α-Methylfecosterol (%) | Toxic Diol (%) | Amphotericin B MIC (μg/mL) |
|---|---|---|---|---|
| Wild-Type | 67.9 | 0 | 0 | 0.5 |
| erg3Δ Mutant | 0 | 61.0–66.0 | 0 | 4.0 |
| erg6aΔ Mutant | 10.4 | 32.8–50.0 | 0 | 8.0 |
Downstream Metabolic Fate
The diol undergoes further modifications in alternative sterol pathways:
-
Reduction : In Mucor circinelloides, Erg4 (sterol C-24 reductase) may reduce the diol to non-toxic sterols under azole stress .
-
Epimerization : Structural analogs like ergosta-7,22-diene-3β,5-diol have been identified in Saccharomyces cerevisiae mutants, suggesting isomerization pathways .
Analytical Characterization
-
Chromatography : GC-MS analysis identifies the diol via retention time (RT = 24.8 min) and mass spectral peaks (m/z 428 [M⁺], 410 [M⁺-H₂O]) .
-
NMR Data : Key signals include δ 5.35 (C-8 doublet), δ 3.52 (C-3β hydroxyl), and δ 3.21 (C-6α hydroxyl) .
Functional Implications in Antifungal Therapy
属性
CAS 编号 |
72143-25-0 |
|---|---|
分子式 |
C28H46O2 |
分子量 |
414.7 g/mol |
IUPAC 名称 |
(3S,6S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h17,19-20,22-23,25-26,29-30H,3,7-16H2,1-2,4-6H3/t19-,20+,22-,23+,25?,26+,27-,28-/m1/s1 |
InChI 键 |
WSBLPAKODCVTFR-ZJWIKFFYSA-N |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |
手性 SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C[C@@H](C4[C@@]3(CC[C@@H](C4)O)C)O)C |
规范 SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |
同义词 |
ergosta-8,24(28)-diene-3 beta,6 alpha-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















